molecular formula C2H4S B1199164 Thiirane CAS No. 420-12-2

Thiirane

Cat. No.: B1199164
CAS No.: 420-12-2
M. Wt: 60.12 g/mol
InChI Key: VOVUARRWDCVURC-UHFFFAOYSA-N
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Description

Thiirane, also known as ethylene sulfide, is a three-membered heterocyclic compound containing two carbon atoms and one sulfur atom. Its chemical formula is C₂H₄S. This compound is the smallest sulfur-containing heterocycle and is characterized by significant ring strain due to its three-membered ring structure . This ring strain makes this compound highly reactive compared to other sulfur-containing compounds.

Preparation Methods

Thiirane can be synthesized through various methods. One common synthetic route involves the reaction of ethylene carbonate with potassium thiocyanate (KSCN). The reaction proceeds as follows :

KSCN+C2H4O2COKOCN+C2H4S+CO2\text{KSCN} + \text{C}_2\text{H}_4\text{O}_2\text{CO} \rightarrow \text{KOCN} + \text{C}_2\text{H}_4\text{S} + \text{CO}_2 KSCN+C2​H4​O2​CO→KOCN+C2​H4​S+CO2​

Another method involves the reaction of epoxides with thiourea in a deep eutectic solvent (DES), yielding thiiranes in excellent yields . Industrial production of this compound often employs microwave irradiation of a mixture of α-haloketones, O,O-diethyl hydrogen phosphorodithioate, and alumina-supported sodium borohydride under solvent-free conditions .

Mechanism of Action

Thiirane exerts its effects through various mechanisms, depending on its application. For instance, as an MMP inhibitor, this compound derivatives interact with the active sites of MMPs, preventing their catalytic activity. This inhibition can reduce tumor angiogenesis and growth . The unique mechanism of action of this compound-based inhibitors involves the formation of a covalent bond with the enzyme, leading to slow-binding and tight-binding inhibition .

Comparison with Similar Compounds

Thiirane is often compared to other three-membered heterocycles, such as ethylene oxide (epoxide) and aziridine. Unlike this compound, which contains a sulfur atom, ethylene oxide contains an oxygen atom, and aziridine contains a nitrogen atom. These differences in heteroatoms result in distinct chemical properties and reactivities .

    Ethylene Oxide: More stable than this compound due to less ring strain. Used extensively in the production of ethylene glycol and as a sterilizing agent.

    Aziridine: Contains a nitrogen atom, making it more basic than this compound. Used in the synthesis of pharmaceuticals and agrochemicals.

This compound’s unique reactivity due to its sulfur atom and ring strain makes it a valuable compound in various chemical and biological applications .

Properties

IUPAC Name

thiirane
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InChI

InChI=1S/C2H4S/c1-2-3-1/h1-2H2
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InChI Key

VOVUARRWDCVURC-UHFFFAOYSA-N
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Canonical SMILES

C1CS1
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Molecular Formula

C2H4S
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Related CAS

24980-34-5
Record name Thiirane, homopolymer
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DSSTOX Substance ID

DTXSID3049411
Record name Ethylene sulfide
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Molecular Weight

60.12 g/mol
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Physical Description

Colorless liquid; [HSDB]
Record name Ethylene sulfide
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Boiling Point

decomposes at 57 °C
Record name ETHYLENE SULFIDE
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Solubility

Slightly soluble in ethanol and ether; soluble in acetone and chloroform
Record name ETHYLENE SULFIDE
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Density

1.0130 g/cu m at 20 °C
Record name ETHYLENE SULFIDE
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Vapor Pressure

250.0 [mmHg], 250 mm Hg at 25 °C
Record name Ethylene sulfide
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Color/Form

Colorless liquid

CAS No.

420-12-2
Record name Thiirane
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Record name Ethylene sulfide
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Record name Thiirane
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Record name ETHYLENE SULFIDE
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Melting Point

-109 °C
Record name ETHYLENE SULFIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of thiirane?

A1: this compound, also known as ethylene sulfide, has the molecular formula C2H4S and a molecular weight of 60.1 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: this compound can be characterized using various spectroscopic techniques, including infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. Researchers have used these techniques to assign vibrational frequencies, analyze ring vibrations, and determine the stereochemistry of this compound derivatives. [, ]

Q3: Is this compound stable at room temperature?

A3: While some substituted thiiranes are stable at room temperature, this compound itself is relatively unstable. [, ]

Q4: What factors can affect the stability of this compound and its derivatives?

A4: The stability of thiiranes can be influenced by factors such as substituents, temperature, solvent, and the presence of catalysts or reagents. [, , ]

Q5: Can this compound be used as a building block for synthesizing other compounds?

A6: Yes, thiiranes are versatile building blocks in organic synthesis. For example, they can be used to prepare tetrasubstituted ethenes via a "two-fold extrusion reaction" involving desulfurization with tris(diethylamino)phosphine ((Et2N)3P). []

Q6: How do metal carbonyl complexes catalyze reactions of thiiranes?

A7: Metal carbonyl complexes, particularly those of tungsten, have shown the ability to catalyze the transformation of thiiranes into cyclic polydisulfides or, in the presence of alkyne carboxylates as cocatalysts, into thiacrown products. []

Q7: Are there any catalytic applications of this compound in polymer chemistry?

A8: Yes, this compound can be polymerized through ring-opening polymerization using various initiators like ZnEt2 and CdCO3, leading to the formation of polythiiranes with potential applications in materials science. [, ]

Q8: Have computational methods been employed to study this compound reactions?

A9: Yes, computational chemistry plays a significant role in understanding this compound chemistry. Density functional theory (DFT) calculations have been utilized to investigate the reaction mechanisms of this compound, including ring-opening reactions, interactions with amines, and bioactivation pathways. [, , ]

Q9: How have computational studies contributed to understanding the reactivity of this compound?

A10: Computational studies have helped to elucidate the reaction pathways and transition states involved in this compound reactions, providing insights into factors influencing reactivity, such as substituent effects and ring strain. [, , ]

Q10: How do substituents on the this compound ring affect its reactivity?

A11: Substituents on the this compound ring can significantly influence its reactivity. For instance, electron-withdrawing groups can increase the electrophilicity of the sulfur atom, while bulky substituents can hinder nucleophilic attack. [, , ]

Q11: Are there specific structural features of this compound derivatives that contribute to their biological activity?

A12: Yes, this compound derivatives, particularly those containing sulfonyl and benzyl groups, have shown potent inhibitory activity against gelatinases, a subclass of matrix metalloproteinases. [, ]

Q12: Are there any strategies to improve the stability of this compound-containing compounds?

A13: The stability of this compound-containing compounds can be enhanced through structural modifications, such as the introduction of electron-withdrawing groups or bulky substituents, and by controlling storage conditions, such as temperature and exposure to light and moisture. [, ]

Q13: Have there been efforts to develop formulations that enhance the stability or delivery of this compound-based compounds?

A14: While specific formulation strategies for this compound-based compounds are not extensively discussed in the provided research, researchers are actively exploring methods to improve the delivery and stability of drugs containing sulfur-based pharmacophores. These efforts often involve using various excipients, drug delivery systems, and formulation techniques to optimize drug properties and enhance their therapeutic potential. [, ]

Q14: What analytical techniques are employed to characterize and quantify this compound and its derivatives?

A15: Various analytical techniques, including gas chromatography-mass spectrometry (GC/MS), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy, are commonly used to characterize and quantify this compound and its derivatives. These methods enable the identification, separation, and quantification of these compounds in complex mixtures. [, ]

Q15: What is known about the environmental fate and degradation of this compound?

A16: While the provided research focuses primarily on the synthesis, reactivity, and biological applications of thiiranes, limited information is available regarding their environmental fate and degradation pathways. Further research is needed to assess their potential impact on the environment. []

Q16: How does the solubility of this compound and its derivatives vary in different solvents?

A17: The solubility of this compound and its derivatives can differ significantly depending on the nature of the substituents and the polarity of the solvent. Generally, thiiranes tend to be more soluble in organic solvents compared to aqueous media. []

Q17: What are some significant historical milestones in the research of this compound?

A18: The synthesis of this compound and the exploration of its reactivity with various reagents, including amines, have been crucial milestones in its research. Early studies focused on understanding its fundamental properties and potential applications. [, ]

Q18: How has research on this compound benefited from cross-disciplinary collaborations?

A19: The study of this compound and its derivatives has greatly benefited from interdisciplinary collaborations involving organic synthesis, catalysis, computational chemistry, and medicinal chemistry. For instance, insights from synthetic chemistry have enabled the development of novel this compound-based compounds, while computational studies have provided a deeper understanding of their reactivity and potential biological applications. []

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